5-Chloro-6-diethylaminonicotinic acid ethyl ester
Overview
Description
5-Chloro-6-diethylaminonicotinic acid ethyl ester: is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of nicotinic acid, featuring a chloro substituent at the 5-position and a diethylamino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-diethylaminonicotinic acid ethyl ester typically involves the esterification of 5-Chloro-6-diethylaminonicotinic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the diethylamino group.
Reduction: Dechlorinated derivatives or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-diethylaminonicotinic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may serve as a probe to investigate receptor interactions and signal transduction pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting nicotinic receptors. Its structural features may contribute to the design of novel therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-diethylaminonicotinic acid ethyl ester involves its interaction with molecular targets such as nicotinic receptors. The diethylamino group enhances its binding affinity, while the chloro substituent may influence its pharmacokinetic properties. The compound can modulate receptor activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, lacking the chloro and diethylamino substituents.
6-Diethylaminonicotinic Acid: Similar structure but without the chloro substituent.
5-Chloronicotinic Acid: Contains the chloro substituent but lacks the diethylamino group.
Uniqueness: 5-Chloro-6-diethylaminonicotinic acid ethyl ester is unique due to the combination of the chloro and diethylamino substituents. This dual modification enhances its chemical reactivity and potential biological activity, distinguishing it from other nicotinic acid derivatives.
Biological Activity
5-Chloro-6-diethylaminonicotinic acid ethyl ester (CAS No. 1122090-33-8) is a derivative of nicotinic acid characterized by a chloro substituent at the 5-position and a diethylamino group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in relation to nicotinic receptors, which play crucial roles in various physiological processes.
The molecular formula of this compound is C12H17ClN2O2. The synthesis typically involves the Fischer esterification of 5-Chloro-6-diethylaminonicotinic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions to drive the reaction towards ester formation.
The biological activity of this compound primarily stems from its interaction with nicotinic acetylcholine receptors (nAChRs). The diethylamino group enhances binding affinity to these receptors, while the chloro substituent may modulate pharmacokinetic properties. This interaction can lead to various downstream effects on cellular signaling pathways, making it a valuable compound for pharmacological studies.
Biological Activity
1. Receptor Interaction:
- Nicotinic Receptors: The compound is known to modulate nAChR activity, which is significant in neurotransmission and muscle contraction.
- Potential Therapeutic Applications: Due to its receptor activity, it may have applications in treating neurological disorders or as an adjunct in pain management strategies.
2. Antimicrobial Activity:
3. Cytotoxicity Studies:
- In vitro studies have shown that derivatives of nicotinic acid can exhibit cytotoxic effects on certain cancer cell lines. The specific cytotoxic profile of this compound remains to be thoroughly explored, but it could provide insights into its utility as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
Nicotinic Acid | No chloro or diethylamino groups | Basic metabolic functions |
6-Diethylaminonicotinic Acid | Diethylamino group only | Enhanced receptor affinity |
5-Chloronicotinic Acid | Chloro substituent only | Modulates receptor activity |
5-Chloro-6-diethylaminonicotinic Acid | Both chloro and diethylamino groups | Potentially enhanced biological activity due to dual modification |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to nicotinic acid derivatives:
- Study on Nicotinic Receptor Modulation: Research highlighted that compounds similar to this compound can significantly influence nAChR-mediated pathways, suggesting potential therapeutic roles in neurodegenerative diseases and addiction .
- Antimicrobial Efficacy: A limited number of studies suggest that modifications in nicotinic acid derivatives can lead to varying degrees of antimicrobial activity. However, comprehensive data specifically on this compound are sparse.
Properties
IUPAC Name |
ethyl 5-chloro-6-(diethylamino)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDHCPLVFJNUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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